molecular formula C21H17ClN2O2 B3865753 N'-(3-chlorobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide

N'-(3-chlorobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No. B3865753
M. Wt: 364.8 g/mol
InChI Key: LDJOLBRGPYRZHQ-HZHRSRAPSA-N
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Description

“N’-(3-chlorobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide” is likely a complex organic compound. It seems to contain a hydrazide group (-CONHNH2), which is often found in various pharmaceuticals and organic compounds. The “3-chlorobenzylidene” part suggests the presence of a benzene ring with a chlorine atom at the 3rd position .


Molecular Structure Analysis

The molecular structure would likely be a complex arrangement due to the presence of the benzene rings and the hydrazide group. The exact structure would depend on the specific locations and orientations of these groups within the molecule .


Chemical Reactions Analysis

In general, hydrazides can undergo a variety of chemical reactions, including condensation with aldehydes or ketones to form hydrazones . The presence of the chlorine atom might also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound .

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific study. Some hydrazides have been found to exhibit antimicrobial activity .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling and storing to prevent exposure and potential harm .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its possible biological activity given the known activities of some hydrazides .

properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-19-13-7-8-16(14-19)15-23-24-20(25)21(26,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,26H,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJOLBRGPYRZHQ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-chlorobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
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